3,5-Dichloro-2-fluoroanisole
Overview
Description
3,5-Dichloro-2-fluoroanisole: is an organic compound with the molecular formula C7H5Cl2FO It is a derivative of anisole, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-fluoroanisole typically involves the halogenation of anisole derivatives. One common method includes the following steps:
Nitration Reaction: Anisole is nitrated to form 3,5-dinitroanisole.
Reduction Reaction: The nitro groups are reduced to amino groups, forming 3,5-diaminoanisole.
Diazotization Reaction: The amino groups are converted to diazonium salts.
Halogenation Reaction: The diazonium salts are treated with chlorine and fluorine sources to introduce the halogen atoms, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dichloro-2-fluoroanisole can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used for substitution reactions.
Oxidation: Potassium permanganate in acidic conditions can oxidize the methoxy group.
Reduction: Lithium aluminum hydride can be used for reduction reactions.
Major Products:
Substitution: Formation of various substituted anisoles.
Oxidation: Formation of 3,5-dichloro-2-fluorophenol.
Reduction: Formation of partially or fully dehalogenated anisole derivatives.
Scientific Research Applications
Chemistry: 3,5-Dichloro-2-fluoroanisole is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated anisoles on biological systems, including their interactions with enzymes and receptors.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with improved efficacy and reduced side effects. The halogen atoms can enhance the compound’s binding affinity to target proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-fluoroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The methoxy group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
3,5-Dichloroanisole: Similar structure but lacks the fluorine atom.
2,4-Dichloro-6-fluoroanisole: Different substitution pattern on the benzene ring.
3,5-Difluoroanisole: Contains fluorine atoms instead of chlorine atoms.
Uniqueness: 3,5-Dichloro-2-fluoroanisole is unique due to the specific combination of chlorine and fluorine atoms on the benzene ring. This combination can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,5-dichloro-2-fluoro-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZLRYGTJLRCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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